Dysprosium(III) trifluoromethanesulfonate

説明

Contextualization within Modern Lanthanide Chemistry and Strong Lewis Acid Catalysis

Lanthanide chemistry has become a burgeoning field, with lanthanide triflates (Ln(OTf)₃) emerging as particularly remarkable reagents. wikipedia.org These compounds consist of a lanthanide metal ion, such as Dysprosium(III), and three triflate (trifluoromethanesulfonate, CF₃SO₃⁻) anions. chemeurope.com The triflate anion is the conjugate base of triflic acid, a superacid, which makes the triflate ion exceptionally stable and a very poor nucleophile. chemeurope.com This stability imparts strong electrophilic character to the metal-triflate complex, rendering it a potent Lewis acid. chemeurope.com

Lewis acids are electron-pair acceptors and are fundamental catalysts in a vast array of chemical transformations, including Friedel-Crafts reactions, aldol (B89426) additions, and Diels-Alder reactions. chemeurope.comchempedia.info Traditional Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are highly effective but suffer from a major drawback: extreme sensitivity to water, which necessitates the use of anhydrous organic solvents. chemeurope.comchempedia.info In contrast, a key discovery that revolutionized their use was that lanthanide triflates are water-tolerant Lewis acids. wikipedia.orgchempedia.infoscientificlabs.ie This unusual stability in aqueous environments allows for reactions to be conducted in water or with water-containing substrates, aligning with the principles of green chemistry by reducing reliance on volatile organic solvents. chemeurope.com

Dysprosium(III) trifluoromethanesulfonate (B1224126) exemplifies these advantageous properties. It functions as a strong Lewis acid catalyst that can be recovered and reused, unlike conventional catalysts like AlCl₃, which are often consumed stoichiometrically and destroyed during aqueous workup. chemeurope.com This water stability and recyclability make Dy(OTf)₃ and other lanthanide triflates highly efficient and environmentally benign alternatives in organic synthesis. chemeurope.comchempedia.info

Evolution of Research Trajectories for Dysprosium(III) Trifluoromethanesulfonate

The trajectory of research involving lanthanide triflates gained significant momentum following the discovery of their water stability in the early 1990s. chemeurope.com Initially explored as alternatives to traditional water-sensitive Lewis acids, their scope of application has expanded dramatically. This compound, in particular, has been identified as an efficient catalyst for a diverse range of important carbon-carbon and carbon-nitrogen bond-forming reactions. wikipedia.orgscientificlabs.ie

Early investigations focused on classic Lewis acid-catalyzed reactions. For instance, Dy(OTf)₃ has been effectively used in Friedel-Crafts alkylations, a fundamental method for attaching alkyl groups to aromatic rings. chemeurope.comsigmaaldrich.com Research has also demonstrated its utility in catalyzing aldol reactions between silyl (B83357) enol ethers and aldehydes, and in electrophilic substitution reactions involving indoles and imines. scientificlabs.iefishersci.ca

Over time, the application of this compound has extended to more complex and stereoselective transformations. It has proven to be a superior catalyst for the aza-Piancatelli rearrangement, a powerful reaction for synthesizing 4-aminocyclopentenones and functionalized azaspirocycles. scientificlabs.ieresearchgate.net This rearrangement involves a 4π electrocyclization, and Dy(OTf)₃ efficiently catalyzes the reaction, often with high diastereoselectivity. researchgate.net Its effectiveness in promoting such intricate molecular reorganizations underscores its value in building complex molecular architectures found in natural products and pharmaceuticals. researchgate.netacs.org

The table below summarizes some of the key organic reactions catalyzed by this compound, showcasing the evolution of its application from fundamental reactions to complex molecular rearrangements.

| Reaction Type | Description | Significance |

| Friedel-Crafts Alkylation | Formation of a C-C bond between an aromatic ring and an alkyl halide. sigmaaldrich.comsigmaaldrich.com | Fundamental reaction in organic synthesis for building molecular complexity. |

| Aldol Reaction | Reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone. scientificlabs.iesigmaaldrich.com | A key C-C bond-forming reaction in synthetic chemistry. |

| Aza-Piancatelli Rearrangement | A 4π-electrocyclization of furylcarbinols to produce functionalized 4-aminocyclopentenones and azaspirocycles. scientificlabs.ieresearchgate.net | Provides access to complex, nitrogen-containing cyclic structures with high stereoselectivity. researchgate.net |

| Cycloaddition Reactions | Reactions where two or more unsaturated molecules combine to form a cyclic adduct. sigmaaldrich.comsigmaaldrich.com | Efficiently constructs cyclic and heterocyclic systems. |

| Ring-Opening Polymerization | A form of chain-growth polymerization where the terminus of a polymer chain attacks a cyclic monomer to form a longer polymer. sigmaaldrich.comsigmaaldrich.com | Used in the synthesis of various polymers. |

| Macrolactonization | Intramolecular esterification to form large cyclic esters (macrolactones), often used in the synthesis of depsipeptides. acs.org | Crucial for the synthesis of complex natural products like the antibacterial A54556 acyldepsipeptides. acs.org |

| Kabachnik-Fields Condensation | A three-component reaction to synthesize α-aminophosphonates. sigmaaldrich.comsigmaaldrich.com | Important for creating compounds with potential biological activity. |

Contemporary Significance and Emerging Research Frontiers

The significance of this compound in contemporary chemical research is multifaceted, extending beyond its role as a recyclable Lewis acid. Its ability to catalyze complex reactions with high selectivity has made it a valuable tool in the total synthesis of natural products and the development of pharmaceutical agents. acs.org For example, its use in promoting macrolactonization has been crucial for synthesizing depsipeptides, a class of compounds with promising antimicrobial properties. acs.org

A significant emerging frontier for dysprosium compounds, including complexes derived from this compound, is in the field of materials science, particularly as single-molecule magnets (SMMs). acs.orgscinapse.io Dy(III) ions possess large magnetic anisotropy and high-spin ground states, properties that are essential for materials that exhibit slow relaxation of magnetization at the molecular level. researchgate.net This research is at the forefront of developing materials for high-density data storage and quantum computing. scinapse.io

Furthermore, the photophysical properties of Dysprosium(III) are being actively investigated. acs.org Dy(III) is one of the most luminescent lanthanide ions, and its complexes, including solvated triflates, exhibit characteristic emissions. acs.orgmdpi.com These luminescent properties are being explored for applications in organic light-emitting devices (OLEDs) and medical diagnostics. mdpi.com Detailed photophysical studies of Dy(III) triflate in various solvents have helped to map its electronic energy levels and understand the factors influencing its luminescence quantum yields. acs.org

The unique combination of catalytic activity and intriguing magnetic and photophysical properties ensures that this compound and related compounds will continue to be a subject of intense research, bridging the gap between organic synthesis, materials science, and photochemistry.

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₃DyF₉O₉S₃ scbt.com |

| Molecular Weight | 609.71 g/mol scbt.com |

| Appearance | White powder thermofisher.com |

| CAS Number | 139177-62-1 scbt.com |

| Key Feature | Water-tolerant Lewis acid scientificlabs.iefishersci.ca |

| Solubility | Soluble in water fishersci.ca |

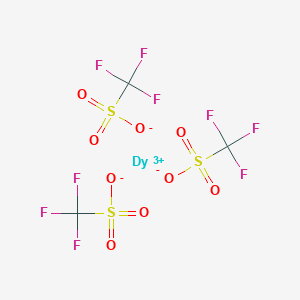

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

dysprosium(3+);trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CHF3O3S.Dy/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVCYDUEICANRJ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Dy+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3DyF9O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433047 | |

| Record name | Dysprosium(III) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

609.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139177-62-1 | |

| Record name | Dysprosium(III) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dysprosium tris(trifluoromethanesulfonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation of Dysprosium Iii Trifluoromethanesulfonate

Established Synthetic Pathways and Optimization Strategies for High Purity

The most common and well-established method for synthesizing Dysprosium(III) trifluoromethanesulfonate (B1224126) involves the reaction of dysprosium(III) oxide (Dy₂O₃) with aqueous trifluoromethanesulfonic acid (HOTf). wisc.edu This acid-base reaction yields the hydrated form of the salt.

The general reaction is as follows:

Dy₂O₃ + 6 HOTf + n H₂O → 2 Dy(OTf)₃·xH₂O + (n+3) H₂O

Optimization for High Purity:

Achieving high purity is crucial for the catalytic applications of Dysprosium(III) trifluoromethanesulfonate. Key optimization strategies focus on the stoichiometry of the reactants, removal of unreacted starting materials, and effective purification of the final product.

Stoichiometric Control: Precise control of the molar ratio between dysprosium(III) oxide and trifluoromethanesulfonic acid is critical to prevent the presence of unreacted acid or oxide in the final product.

Reaction Conditions: The reaction is typically carried out by adding an excess of dysprosium(III) oxide to a dilute solution of trifluoromethanesulfonic acid and heating the mixture to reflux for a period of 30 minutes to an hour. wisc.edu This ensures the complete consumption of the acid.

Purification:

Filtration: After the reaction, the excess, unreacted dysprosium(III) oxide is removed by filtration. wisc.edu

Recrystallization: This is a common and effective method for purifying solids. wisc.edu The choice of solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures. While specific solvents for this compound are not widely reported, general solvents for recrystallizing polar compounds, such as ethanol (B145695) or a mixture of n-hexane and acetone, could be explored. libretexts.org The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to induce the formation of pure crystals. libretexts.org

Drying: The hydrated form of this compound can be converted to its anhydrous form by heating under vacuum at temperatures between 180-200 °C for an extended period, typically 48 hours. wisc.edu The anhydrous triflate is hygroscopic and must be stored in a desiccator over a strong drying agent like phosphorus pentoxide (P₄O₁₀) or in a dry box. wisc.edu

Characterization of Purity: The purity of the synthesized this compound can be confirmed using various analytical techniques:

| Analytical Technique | Purpose |

| Elemental Analysis | To determine the elemental composition and confirm the correct stoichiometry of dysprosium, carbon, hydrogen, fluorine, sulfur, and oxygen. |

| Infrared (IR) Spectroscopy | To identify the characteristic vibrational frequencies of the triflate anion (SO₃ and CF₃ groups). |

| X-ray Diffraction (XRD) | To confirm the crystal structure and phase purity of the compound. mdpi.com |

Development of Novel and Sustainable Synthetic Approaches

The development of more environmentally friendly and sustainable methods for chemical synthesis is a growing area of research. For this compound, this includes exploring alternative reaction media and energy sources.

Solvent-Free and Alternative Solvent Systems: While the established synthesis uses water as a solvent, research into "green chemistry" promotes the use of alternative, less hazardous solvents or, ideally, solvent-free conditions. For reactions using lanthanide triflates, ionic liquids have been investigated as recyclable reaction media. researchgate.net The synthesis of the triflate itself could potentially be adapted to such systems to reduce volatile organic compound (VOC) emissions.

Mechanochemical Synthesis: Mechanochemistry, which involves inducing reactions in the solid state through mechanical force (e.g., grinding or milling), is a promising green synthetic route that can significantly reduce or eliminate the need for solvents. This technique has been explored for the synthesis of other lanthanide complexes. While specific reports on the mechanochemical synthesis of this compound are not readily available, it represents a potential avenue for a more sustainable process.

Considerations for Large-Scale Synthesis and Industrial Scalability

The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges that need to be addressed to ensure a safe, efficient, and economically viable process.

Process Design and Equipment:

Reactor Design: The choice of reactor material is crucial due to the corrosive nature of trifluoromethanesulfonic acid. Glass-lined or specialized alloy reactors would be necessary to prevent corrosion and contamination of the product.

Heat Management: The reaction between dysprosium(III) oxide and triflic acid is exothermic. Effective heat management systems are required to control the reaction temperature and prevent runaway reactions, especially on a large scale.

Solid Handling: The handling of both the solid dysprosium(III) oxide reactant and the final crystalline product requires appropriate equipment for charging, filtration, and drying to ensure worker safety and prevent product loss.

Economic and Supply Chain Considerations:

Supply Chain of Rare Earths: The global supply chain for rare-earth elements is concentrated in a few regions, which can lead to supply vulnerabilities. sigmaaldrich.com Securing a stable and reliable source of high-purity dysprosium(III) oxide is a critical consideration for industrial production.

Process Optimization for Cost-Effectiveness: Optimizing reaction yields, minimizing waste generation, and developing efficient purification and solvent recovery processes are essential for making the industrial production of this compound economically feasible.

Advanced Catalytic Applications of Dysprosium Iii Trifluoromethanesulfonate

Dysprosium(III) Trifluoromethanesulfonate (B1224126) as a Lewis Acid Catalyst in Organic Synthesis

Dysprosium(III) trifluoromethanesulfonate, also known as dysprosium(III) triflate, is a salt of dysprosium and trifluoromethanesulfonic acid. Its chemical formula is Dy(CF₃SO₃)₃. The strong electron-withdrawing nature of the trifluoromethanesulfonate anion makes the dysprosium(III) cation a potent Lewis acid. This high Lewis acidity allows it to coordinate to and activate various organic functional groups, particularly carbonyls, imines, and ethers, thereby facilitating a wide array of chemical transformations.

Asymmetric Catalysis and Enantioselective Transformations

A pivotal area where this compound has demonstrated significant utility is in the realm of asymmetric catalysis. The objective of asymmetric catalysis is to produce a single enantiomer of a chiral product, a critical requirement in the pharmaceutical and agrochemical industries. The catalytic activity of this compound in these transformations is typically achieved through its complexation with chiral ligands.

The choice of chiral ligand is paramount in dictating the stereochemical outcome of the reaction. One of the most successful classes of ligands for lanthanide-catalyzed asymmetric reactions is the Pybox (pyridine-bis(oxazoline)) family of ligands. sigmaaldrich.com The tridentate nature and rigid scaffold of Pybox ligands make them well-suited for creating a defined chiral environment around the dysprosium metal center. sigmaaldrich.com This chiral complex then orchestrates the approach of the reactants, leading to the preferential formation of one enantiomer over the other. The large ionic radius of lanthanide cations, including dysprosium, allows them to accommodate these relatively bulky chiral ligands. sigmaaldrich.com

The resulting chiral this compound-ligand complex can then be employed in a variety of enantioselective transformations, leading to the synthesis of optically active compounds with high enantiomeric excess (ee).

Carbon-Carbon Bond Formation Reactions

The construction of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the assembly of complex molecular skeletons from simpler precursors. This compound has proven to be an effective catalyst for several key C-C bond-forming reactions.

The Diels-Alder reaction is a powerful pericyclic reaction that forms a six-membered ring from a conjugated diene and a dienophile. Lewis acid catalysis is often employed to accelerate the reaction and control its stereoselectivity. While the use of various Lewis acids in asymmetric Diels-Alder reactions is well-established, specific data for this compound in this context is not extensively documented in readily available literature. However, the general principles of Lewis acid catalysis in Diels-Alder reactions suggest that a chiral dysprosium(III) triflate complex could effectively catalyze such transformations, influencing both the endo/exo selectivity and the enantioselectivity of the cycloadducts. The activation of the dienophile by the chiral Lewis acid complex would create a stereochemically biased environment for the approach of the diene.

The Friedel-Crafts reaction is a fundamental method for attaching alkyl or acyl groups to aromatic rings. The use of this compound in combination with a chiral Pybox ligand has been successfully applied to the enantioselective Friedel-Crafts alkylation of indoles with α,β-unsaturated trifluoromethyl ketones. This reaction proceeds with high yields and good enantioselectivities, demonstrating the effectiveness of the chiral dysprosium catalyst in controlling the stereochemical outcome.

Below is a table summarizing the results of the Dy(OTf)₃/Pybox-catalyzed enantioselective Friedel-Crafts alkylation of indole (B1671886) with various α,β-unsaturated trifluoromethyl ketones.

| Entry | R | Ligand | Yield (%) | ee (%) |

| 1 | Ph | i-Pr-Pybox | 99 | 86 |

| 2 | 4-MeC₆H₄ | i-Pr-Pybox | 98 | 85 |

| 3 | 4-FC₆H₄ | i-Pr-Pybox | 97 | 83 |

| 4 | 2-Thienyl | i-Pr-Pybox | 95 | 80 |

Data sourced from a study on the Dy(OTf)₃/Pybox-catalyzed enantioselective Friedel-Crafts alkylation of indoles.

The Aldol (B89426) and Mannich reactions are fundamental C-C bond-forming reactions that produce β-hydroxy carbonyl compounds and β-amino carbonyl compounds, respectively. This compound has been shown to be an effective catalyst for the Aldol reaction of silyl (B83357) enol ethers with aldehydes. nih.gov The Lewis acidic nature of the dysprosium catalyst activates the aldehyde carbonyl group, facilitating the nucleophilic attack of the silyl enol ether. For asymmetric versions of these reactions, the use of a chiral ligand in conjunction with the dysprosium triflate is essential.

While specific data for this compound-catalyzed asymmetric Mannich reactions is limited, the successful use of other lanthanide triflates, such as lanthanum triflate, in combination with Pybox ligands for direct asymmetric Mannich-type reactions suggests a high potential for dysprosium(III) triflate in similar transformations. sigmaaldrich.com The catalytic cycle would likely involve the formation of a chiral dysprosium enolate, which then reacts with an imine in a stereocontrolled manner.

Heteroatom Functionalization and Heterocyclic Synthesis

This compound has proven to be an exceptional catalyst for reactions involving the introduction of heteroatoms and the construction of complex heterocyclic frameworks. Its strong Lewis acidity, coupled with a tolerance for various functional groups, allows for the efficient synthesis of a diverse range of nitrogen-, oxygen-, and sulfur-containing ring systems.

A prominent example of its application is in the aza-Piancatelli rearrangement , a powerful transformation for the synthesis of 4-aminocyclopentenones. sigmaaldrich.com This reaction involves the Dy(OTf)₃-catalyzed reaction of 2-furylcarbinols with anilines. sigmaaldrich.com The catalyst facilitates the key 4π-electrocyclization step, leading to the formation of the cyclopentenone ring with high trans-selectivity. researchgate.net Research has demonstrated the versatility of this method, accommodating a range of substituted anilines and 2-furylcarbinols. sigmaaldrich.com Furthermore, an intramolecular version of the aza-Piancatelli rearrangement, also catalyzed by Dy(OTf)₃, has been developed for the diastereoselective synthesis of functionalized azaspirocycles. researchgate.net

Beyond the aza-Piancatelli rearrangement, Dy(OTf)₃ is an effective catalyst for Friedel-Crafts alkylation reactions . It facilitates the reaction of indoles with various electrophiles, such as imines and α,β-unsaturated trifluoromethyl ketones. sigmaaldrich.comresearchgate.net In the case of α,β-unsaturated trifluoromethyl ketones, the use of a Dy(OTf)₃/Pybox complex has enabled the first catalytic enantioselective Friedel-Crafts alkylation, affording products in high yields and with good enantioselectivities. researchgate.net The catalyst's ability to activate the electrophile without strong coordination to the indole nitrogen is crucial for its success in these transformations.

The synthesis of other heterocyclic systems is also facilitated by Dy(OTf)₃. It has been employed as a catalyst in cycloaddition reactions and in the microwave-assisted Kabachnik-Fields condensation . sigmaaldrich.com These applications highlight the broad utility of Dy(OTf)₃ in constructing diverse heterocyclic scaffolds, which are prevalent in pharmaceuticals and other biologically active molecules.

Table 1: Selected Heterocyclic Synthesis Reactions Catalyzed by this compound

| Reaction Type | Substrates | Product | Key Features |

|---|---|---|---|

| Aza-Piancatelli Rearrangement | 2-Furylcarbinols, Anilines | 4-Aminocyclopentenones | High trans-selectivity, water-tolerant conditions |

| Intramolecular aza-Piancatelli Rearrangement | Elaborated Furylcarbinols | Functionalized Azaspirocycles | High diastereoselectivity |

| Friedel-Crafts Alkylation | Indoles, Imines/α,β-Unsaturated Ketones | Substituted Indoles | Enantioselective variant with Pybox ligand |

| Kabachnik-Fields Condensation | Aldehydes, Amines, Phosphites | α-Aminophosphonates | Microwave-assisted, efficient |

Multi-Component Reaction Design and Implementation

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are highly valued for their efficiency and atom economy. This compound has been successfully implemented as a catalyst in the design of novel MCRs, enabling the rapid assembly of intricate molecular architectures.

One notable application is the one-pot, three-component synthesis of highly substituted hexahydropyrimidine (B1621009) derivatives. This reaction proceeds efficiently at room temperature, demonstrating the catalyst's high activity under mild conditions. The use of a chitosan-supported Dy(III) nanocatalyst in water further enhances the green credentials of this methodology, allowing for easy recovery and recycling of the catalyst.

The design of MCRs often relies on the catalyst's ability to orchestrate a sequence of bond-forming events. The Lewis acidic nature of Dy(OTf)₃ is key to activating substrates and facilitating the formation of key intermediates. Strategies for designing new MCRs often involve identifying reactants that can participate in a cascade of reactions, with the catalyst guiding the reaction pathway towards the desired product. The development of MCRs is a testament to the potential for creating molecular complexity and diversity in a single, efficient step. nih.govnih.govresearchgate.netrsc.orgepfl.ch

Role in Polymerization Catalysis and Materials Synthesis

This compound also plays a significant role as a catalyst in polymerization reactions, particularly in the ring-opening polymerization (ROP) of cyclic esters like lactones and lactides. sigmaaldrich.comsigmaaldrich.com These polymerizations lead to the formation of biodegradable polyesters with a wide range of applications in the biomedical and materials science fields.

The catalytic activity of Dy(OTf)₃ in ROP is attributed to its ability to coordinate to and activate the carbonyl group of the cyclic monomer, facilitating nucleophilic attack by the growing polymer chain or an initiator. The choice of lanthanide catalyst can influence the rate and control of the polymerization. While detailed mechanistic studies specifically on Dy(OTf)₃-catalyzed ROP of all lactones are not extensively documented in the initial search results, the general mechanism for lanthanide triflate-catalyzed ROP is understood to proceed via a coordination-insertion mechanism.

Furthermore, Dy(OTf)₃ has been investigated as a curing initiator for epoxy resins, such as the diglycidyl ether of bisphenol-A (DGEBA). sigmaaldrich.com This highlights its utility in the synthesis of thermosetting polymers and other advanced materials. The synthesis of dysprosium-organic frameworks (MOFs) using dysprosium salts also points towards its role in creating functional materials with potential applications in catalysis and beyond.

Integration with Photoredox and Electrochemistry for Synergistic Catalysis

The integration of Lewis acid catalysis with other activation modes, such as photoredox and electrochemistry, represents a frontier in synthetic methodology. While the direct synergistic application of this compound in photoredox or electrochemical reactions is not extensively reported in the initial search results, the principles of such catalytic systems offer exciting prospects.

In a hypothetical synergistic system, Dy(OTf)₃ could act as a Lewis acid to activate a substrate towards a redox event initiated by a photocatalyst or an electrode. For instance, it could lower the reduction potential of a substrate, making it more susceptible to electron transfer from an excited photocatalyst. This dual activation strategy could enable transformations that are not feasible with either catalyst alone. While specific examples involving Dy(OTf)₃ are yet to be widely documented, the broader field of dual catalysis provides a conceptual framework for its future application in this area.

Mechanistic Investigations of this compound-Catalyzed Reactions

Understanding the mechanism of a catalyzed reaction is paramount for its optimization and rational development. Mechanistic studies on Dy(OTf)₃-catalyzed reactions have begun to shed light on the factors governing its catalytic efficacy.

The active catalytic species in reactions involving lanthanide triflates is often the hydrated lanthanide cation, [Ln(H₂O)ₙ]³⁺, where the coordinated water molecules can be displaced by the substrate. rsc.org The strong oxophilicity of the dysprosium ion leads to coordination with carbonyl-containing substrates, thereby activating them towards nucleophilic attack. researchgate.net

For the aza-Piancatelli rearrangement , computational studies using density functional theory (DFT) have elucidated the multi-step mechanism. nih.govnih.gov The reaction is initiated by the nucleophilic attack of the amine on the furan (B31954) ring, followed by a proton transfer and subsequent ring-opening via C-O bond cleavage. The Dy(OTf)₃ catalyst is believed to facilitate the initial nucleophilic attack and stabilize the charged intermediates along the reaction pathway. The high stereocontrol observed in this reaction is a result of the sterically demanding transition state of the 4π-electrocyclization. researchgate.net

In other reactions, such as Friedel-Crafts alkylations, the catalytic cycle likely involves the coordination of Dy(OTf)₃ to the electrophile, increasing its electrophilicity and facilitating the attack by the nucleophilic indole. The product is then released, and the catalyst is regenerated.

The trifluoromethanesulfonate (triflate, OTf⁻) anion plays a crucial, albeit often indirect, role in the catalytic activity of Dy(OTf)₃. The triflate anion is a very weak coordinating anion due to the strong electron-withdrawing effect of the trifluoromethyl group. This weak coordination enhances the Lewis acidity of the dysprosium(III) cation, making it a more effective catalyst. researchgate.net

The non-coordinating nature of the triflate anion is also responsible for the water stability of the catalyst. Unlike lanthanide chlorides, which can form less active hydroxo-bridged species in the presence of water, lanthanide triflates remain active Lewis acids in aqueous media. rsc.org

While the triflate anion is generally considered a non-participating spectator ion, there is growing evidence that it can, in some cases, act as a nucleophile or play a more direct role in the catalytic cycle. nih.gov For instance, it has been shown that the triflate anion can influence the thermodynamics and kinetics of H₂ activation in certain Lewis acid-base systems. nih.gov In the context of Dy(OTf)₃ catalysis, while its primary role is to ensure a highly Lewis acidic and water-tolerant cationic species, the possibility of its more intimate involvement in specific reaction mechanisms should not be entirely dismissed and warrants further investigation.

Coordination Chemistry and Ligand Design Principles for Dysprosium Iii Trifluoromethanesulfonate Complexes

Elucidation of Coordination Geometries and Ligand Exchange Dynamics

The coordination environment around the Dy(III) ion in its complexes is highly flexible, influenced by the steric and electronic properties of the coordinating ligands. Dysprosium(III) ions typically exhibit high coordination numbers, commonly ranging from six to nine, leading to a variety of possible geometries. bohrium.comrsc.orgmdpi.com

Common coordination geometries observed for Dy(III) ions include the octahedral, pentagonal-bipyramidal, square antiprismatic, and trigonal dodecahedron shapes. rsc.orgrsc.orgmdpi.comnih.gov For example, in a study of two mononuclear dysprosium(III) complexes formed with a Schiff base ligand, one complex exhibited a six-coordinate octahedral geometry, while the other, which included a coordinated water molecule, adopted a seven-coordinate pentagonal-bipyramidal geometry. rsc.org Another series of dysprosium(III) complexes with β-diketonate and auxiliary ligands were found to adopt an approximately square-antiprismatic coordination environment. rsc.org The specific geometry is a result of a delicate balance between ligand-ligand repulsion and the bonding interactions with the metal center.

The triflate anion is considered weakly coordinating, meaning it can be easily displaced by other stronger donor ligands in solution. This property is crucial for the catalytic activity of Dy(OTf)₃, as it allows substrate molecules to readily access the metal's coordination sphere. The lability of the Dy(III) ion facilitates dynamic ligand exchange processes, which are fundamental to many catalytic cycles and the formation of self-assembled supramolecular structures. polyu.edu.hkpolyu.edu.hk The dynamics of these exchange processes can be influenced by factors such as solvent, temperature, and the concentration of competing ligands. While detailed kinetic studies on ligand exchange for Dy(OTf)₃ specifically are not extensively reported in the provided context, the general principles of labile lanthanide ion coordination chemistry apply. polyu.edu.hk

Table 1: Examples of Coordination Geometries in Dysprosium(III) Complexes

| Complex Formulation | Ligands | Coordination Number | Coordination Geometry |

| [Dy(H₃NAP)₂Cl₂]Cl·EtOH | Schiff base (H₃NAP), Chloride | 6 | Octahedral rsc.org |

| [Dy(H₃NAP)₂(H₂O)Cl₂]Cl·-2CH₃CN·MeOH·0.5H₂O | Schiff base (H₃NAP), Water, Chloride | 7 | Pentagonal-bipyramidal rsc.org |

| [Dy(5-NO₂-Phen)(tfmb)₃] | β-diketonate (tfmb), 5-nitro-1,10-phenanthroline | 8 | Square-antiprismatic rsc.org |

| [Dy(DMF)₂(tffb)₃] | β-diketonate (tffb), Dimethylformamide | 8 | Square-antiprismatic rsc.org |

| [Dy(DMF)₄(H₂O)₃(μ-CN)Fe(CN)₅·H₂O] | DMF, Water, Cyanide | 8 | Distorted square antiprism mdpi.com |

| [DyLN6Cl₂]Cl·2H₂O | Hexadentate Amine (LN6), Chloride | 8 | Distorted (between triangular dodecahedron and biaugmented trigonal prism) mdpi.com |

Rational Design and Synthesis of Chiral Ligands for Asymmetric Catalysis

Dysprosium(III) trifluoromethanesulfonate (B1224126) is an effective Lewis acid for a variety of organic transformations, including enantioselective reactions. fishersci.ca The development of asymmetric catalysis relies on the rational design and synthesis of chiral ligands that can effectively transfer stereochemical information to the products.

The design of effective chiral ligands often incorporates several key principles:

Symmetry: C₂-symmetric ligands, such as bisoxazolines, have been particularly successful. scispace.comresearchgate.net This symmetry reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity.

Rigidity: A rigid ligand backbone holds the chiral directing groups in a well-defined spatial arrangement, which is crucial for effective stereochemical control. scispace.comntu.edu.sg

Steric Hindrance: Bulky substituents are often placed near the metal coordination site to control the trajectory of incoming substrates, thereby dictating the stereochemical outcome.

Electronic Effects: The electronic properties of the ligand can influence the Lewis acidity of the metal center and the stability of catalytic intermediates. The use of P,N-ligands, for example, can create electronic discrimination between two reactive sites on a substrate due to the different trans-effects of phosphorus and nitrogen donors. scispace.com

The synthesis of these ligands often starts from readily available chiral precursors, such as amino acids or terpenes. ntu.edu.sg For instance, structurally rigid tricyclic organocatalysts have been designed and synthesized from L-tryptophan derivatives. ntu.edu.sg The modular nature of many ligand syntheses allows for systematic variation of substituents, enabling the fine-tuning of the ligand structure to optimize its performance for a specific catalytic reaction. scispace.comresearchgate.net While many studies focus on palladium or copper, the principles are directly applicable to lanthanide-catalyzed reactions, where Dy(OTf)₃ acts as the Lewis acidic metal center activated by the chiral ligand.

Table 2: Design Principles for Chiral Ligands in Asymmetric Catalysis

| Design Principle | Rationale | Common Ligand Examples |

| C₂-Symmetry | Reduces the number of possible transition states, simplifying analysis and often increasing enantioselectivity. scispace.comresearchgate.net | Semicorrins, Bisoxazolines scispace.com |

| Structural Rigidity | Provides a well-defined chiral environment around the metal center for effective stereocontrol. ntu.edu.sg | Bicyclic and Tricyclic systems derived from natural products. ntu.edu.sg |

| Steric Tuning | Bulky groups block certain approaches of the substrate to the catalyst, favoring a specific reaction pathway. scispace.com | tert-Butyl or Phenyl groups on bisoxazolines. |

| Electronic Asymmetry | Different donor atoms (e.g., P vs. N) can electronically differentiate between reactive sites on a substrate. scispace.com | Phosphinooxazolines (P,N-ligands) scispace.com |

Supramolecular Interactions and Self-Assembly of Dysprosium(III) Trifluoromethanesulfonate Derivatives

The labile nature of lanthanide ions and their flexible coordination numbers make them excellent candidates for constructing complex supramolecular architectures through self-assembly. polyu.edu.hkrsc.org These processes involve the spontaneous organization of molecular components—lanthanide ions and organic ligands—into ordered, thermodynamically stable structures held together by non-covalent interactions.

For example, research has shown that through careful selection of ligands and reaction conditions, it is possible to form diverse structures such as 1D chains, 2D layers, and 3D frameworks. rsc.org In one instance, a dysprosium(III) 2-methoxybenzoate complex was shown to form dinuclear units that are linked by hydrogen bonds involving coordinated water molecules, resulting in a supramolecular one-dimensional helical polymer. unesp.br Another study detailed the self-assembly of {Ln₆F₈} clusters, where the nature of the counterion (e.g., Na⁺ vs. K⁺) dictated the dimensionality of the final structure, leading to 2D and 1D compounds, respectively. rsc.org These examples highlight how subtle changes in the components can lead to vastly different and complex, ordered materials.

Computational Approaches to Ligand Optimization and Complex Stability

Computational chemistry provides powerful tools for understanding and predicting the properties of this compound complexes. Methods such as Density Functional Theory (DFT) are widely used to investigate the electronic structure, bonding, and stability of these systems. osti.govsoton.ac.uk

Computational approaches are employed for several key purposes:

Structure Prediction: DFT calculations can predict the solution-state structure of lanthanide complexes with high accuracy, often within 0.05 Å of experimental measurements. This includes determining the coordination number and geometry, which are fundamental to a complex's reactivity. osti.gov

Stability Constants: By calculating the relative binding energies of a ligand to a metal ion, computational methods can predict trends in complex stability. This is crucial for designing selective ligands for applications like separations. osti.gov

Ligand Optimization: Alchemical free-energy methods can be used to computationally optimize the partial charges or other parameters of a ligand to maximize its binding affinity with a receptor or metal ion. nih.gov This allows for the rational, in-silico design of chemical modifications to ligands to improve their performance before undertaking challenging laboratory synthesis.

Spectroscopic Properties: Advanced techniques like Ligand Field DFT (LFDFT) and time-dependent DFT (TD-DFT) can calculate and interpret the complex spectroscopic properties of lanthanide compounds, including their luminescence and absorption spectra. youtube.comarxiv.org

These computational tools allow researchers to build magnetostructural correlations, screen potential ligands, and gain deep insight into the factors governing complex stability and reactivity. researcher.life This predictive power accelerates the discovery and optimization of new functional materials and catalysts based on this compound.

Advanced Analytical and Spectroscopic Characterization of Dysprosium Iii Trifluoromethanesulfonate Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structural and dynamic properties of dysprosium(III) trifluoromethanesulfonate (B1224126) and its complexes in solution. The paramagnetic nature of the Dy(III) ion introduces significant challenges and opportunities in NMR studies. acs.orgacs.org The large magnetic moment of dysprosium leads to substantial paramagnetic shifts, both contact and pseudocontact in nature, in the NMR spectra of surrounding nuclei. acs.orgnih.gov

The pseudocontact shift, a through-space interaction, is particularly valuable as it provides long-range structural information. nih.govrsc.org The magnitude and direction of this shift are dependent on the magnetic susceptibility tensor of the Dy(III) complex and the position of the nucleus relative to the metal center. nih.gov By analyzing these shifts, researchers can determine the magnetic susceptibility tensors and gain insights into the three-dimensional structure of the complexes in solution. acs.orgnih.gov For instance, in certain Dy(III) complexes, the paramagnetic shifts have been found to be dominated by the pseudocontact mechanism, allowing for the determination of the magnetic susceptibility tensor. nih.gov

Conversely, contact shifts arise from the delocalization of unpaired electron spin density onto the nuclei and provide information about the covalent character of the metal-ligand bonds. nih.gov While often smaller than pseudocontact shifts for protons, they can be significant for nuclei closer to the paramagnetic center. nih.gov

Studies on lanthanide triflates in aqueous solutions using ¹⁷O NMR have shown that the triflate anion typically does not enter the primary coordination sphere of the lanthanide ion. rsc.org This work also revealed a change in the hydration number from nine for lighter lanthanides to eight for heavier ones like dysprosium, a transition that influences the parameters governing pseudocontact shifts. rsc.org

The remarkable stability of some dysprosium complexes has enabled the recording of NMR spectra with through-space ¹H shifts spanning a range greater than 2000 ppm, highlighting the immense magnetic anisotropy retained by the complex in solution. rsc.org This property opens avenues for the development of new, high-performance pseudocontact shift tags for structural biology. rsc.org

Table 1: Selected Paramagnetic NMR Data for Dysprosium(III) Systems

| Complex System | Nucleus | Shift Type | Key Finding |

| Small Dy(III) complexes | ¹H | Pseudocontact & Contact | Pseudocontact shift dominates, allowing determination of magnetic susceptibility tensors. nih.gov |

| Lanthanide triflates in H₂O | ¹⁷O | Contact & Pseudocontact | Triflate anion is not in the first coordination sphere; hydration number changes across the series. rsc.org |

| Highly stable Dy(III) complex | ¹H | Pseudocontact | Observed shifts >2000 ppm, indicating large magnetic anisotropy in solution. rsc.org |

Single-Crystal and Powder X-ray Diffraction for Structural Elucidation

X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state of dysprosium(III) trifluoromethanesulfonate and its derivatives. Single-crystal X-ray diffraction provides the most detailed structural information, including bond lengths, bond angles, and coordination geometries.

In complexes, the coordination environment around the dysprosium ion can be elucidated. For example, in a heterodinuclear dysprosium(III)-iron(III) complex, single-crystal X-ray diffraction revealed the coordination of a DMF molecule and bridging cyanide ligands to the dysprosium center. mdpi.com Similarly, in a dysprosium complex with a terminal fluoride (B91410) ligand, the crystal structure showed the fluoride ligand protected by extensive hydrogen bonding. rsc.org

Powder X-ray diffraction (PXRD) is used to identify crystalline phases and to obtain structural information when single crystals are not available. nih.gov PXRD studies on lanthanide-doped LaF₃ nanoparticles have shown that the inorganic core retains the LaF₃ structure, although with some disorder at the surface. nih.gov This technique can also confirm the incorporation of dopant ions like Dy³⁺ into the host lattice. nih.gov For instance, in a study of Dy³⁺-doped phosphors, PXRD was used to confirm the whitlockite (B577102) structure of the host material. nih.gov

Table 2: Crystallographic Data for Selected Dysprosium-Containing Compounds

| Compound/Complex | Diffraction Method | Key Structural Feature |

| Ln(H₂O)₉₃ | (Implied from synthesis) | Nonahydrated lanthanide cation with triflate counter-anions. wikipedia.org |

| DyScO₃ | Powder Neutron Diffraction | Distorted orthorhombic perovskite structure. researchgate.net |

| [C(NH₂)₃]₄DyF(piv)₄₂ | Single-Crystal XRD | Terminal fluoride ligand stabilized by hydrogen bonds. rsc.org |

| Dy³⁺-doped Ca₁.₈Li₀.₆La₀.₅₇(PO₄)₂ | Powder XRD | Confirmation of the whitlockite host structure. nih.gov |

Mass Spectrometry Techniques for Identification of Intermediates and Adducts

Mass spectrometry (MS) is a highly sensitive analytical technique used to identify and characterize species in the gas phase, providing valuable insights into the composition of reaction mixtures and the nature of catalytic intermediates. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for studying lanthanide complexes, including those of this compound. nih.govsoton.ac.uk

In the context of catalysis, ESI-MS has been instrumental in identifying intermediates in lanthanide triflate-catalyzed reactions. For example, in a Knoevenagel condensation reaction catalyzed by dysprosium triflate, ESI-MS allowed for the identification of various lanthanide-containing intermediates with different ligands and charge states. nih.gov Time-dependent monitoring of the reaction mixture revealed different kinetic profiles for different charged complexes, suggesting that the reaction proceeds faster within complexes of a higher charge state. nih.gov

Tandem mass spectrometry (MS/MS) and infrared multiphoton dissociation (IRMPD) spectroscopy can be coupled with ESI-MS to gain structural information about the trapped ions in the gas phase. nih.gov This combination of techniques provides a powerful approach to characterizing the structure and reactivity of transient intermediates.

ESI-MS studies on complexes of lanthanide triflates with phosphine (B1218219) oxide ligands have shown the formation of various species in the gas phase, which can result from ligand redistribution during the electrospray process. soton.ac.uk High-resolution mass spectrometry (HRMS) is crucial for the accurate determination of the elemental composition of the detected ions. amazonaws.com

Table 3: Mass Spectrometry Analysis of this compound Systems

| Analytical Technique | System Studied | Key Finding |

| ESI-MS | Dy(OTf)₃-catalyzed Knoevenagel condensation | Identification of multiple lanthanide intermediates with varying ligands and charge states. nih.gov |

| ESI-MS | Ln(OTf)₃ complexes with triphenylphosphine (B44618) oxide | Observation of ligand redistribution in the gas phase. soton.ac.uk |

| ESI-MS/IRMPD | Lanthanide-catalyzed reactions | Potential for structural characterization of trapped gas-phase intermediates. nih.gov |

Vibrational Spectroscopy (Infrared and Raman) for Bonding and Coordination Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides valuable information about the bonding and coordination environment of this compound. These methods probe the vibrational modes of molecules, which are sensitive to the nature of chemical bonds and molecular symmetry.

The trifluoromethanesulfonate (triflate) anion itself has characteristic vibrational frequencies that can be used to assess its coordination state. acs.org Theoretical calculations have been performed to determine the vibrational frequencies of the free triflate ion. acs.org When the triflate anion coordinates to a metal ion, changes in its vibrational spectrum, such as the splitting of degenerate modes, can be observed. ijcce.ac.ir

In dysprosium complexes, IR spectroscopy can be used to identify the presence of coordinated ligands. For example, in a heterodinuclear Dy(III)-Fe(III) complex, a broad band around 3415 cm⁻¹ indicated the presence of a water molecule, and a band at ~1635 cm⁻¹ was assigned to the C=O stretching frequency of a coordinated DMF molecule. mdpi.com The stretching frequencies of cyanide ligands in this complex were also informative, with shifts to higher frequencies indicating bridging coordination. mdpi.com

Far-IR spectroscopy can be used to probe the metal-ligand vibrations directly. In the aforementioned Dy(III)-Fe(III) complex, a medium intensity band around 420 cm⁻¹ was attributed to the Dy-O stretching mode, confirming the formation of the heterometallic complex. mdpi.com

While specific Raman or IR spectra for pure this compound were not detailed in the provided search results, the general principles of vibrational spectroscopy are widely applied to analogous systems to understand the coordination of the triflate anion and other ligands to the metal center. mdpi.comrsc.org

Table 4: Vibrational Frequencies for Selected Functional Groups in Dysprosium Complexes

| Functional Group/Vibration | Complex System | Wavenumber (cm⁻¹) | Spectroscopic Technique |

| Coordinated H₂O | Dy(III)-Fe(III) heterodinuclear complex | ~3415 | IR |

| Coordinated DMF (C=O stretch) | Dy(III)-Fe(III) heterodinuclear complex | ~1635 | IR |

| Bridging CN⁻ | Dy(III)-Fe(III) heterodinuclear complex | >2096 | IR |

| Dy-O stretch | Dy(III)-Fe(III) heterodinuclear complex | ~420 | Far-IR |

Electronic and Luminescence Spectroscopy for Electronic Structure and Excited State Properties

Electronic and luminescence spectroscopy are powerful techniques for investigating the electronic structure and excited-state properties of this compound and its complexes. acs.orgnih.gov The luminescence of Dy(III) arises from f-f electronic transitions, which are characteristically sharp and narrow. nih.govrsc.org

The photophysical properties of dysprosium(III) triflate have been studied in various solvents, revealing that the solvated complexes are symmetric with coordination numbers of 8 or 9. acs.orgnih.gov The primary emitting state in dysprosium(III) has been identified as the ⁴F₉/₂ state. acs.orgnih.gov Luminescence spectra of Dy(III) typically show characteristic emission bands corresponding to transitions from the ⁴F₉/₂ excited state to lower-lying ⁶Hⱼ and ⁶Fⱼ states. acs.orgnih.gov

The emission spectrum of Dy³⁺ often exhibits two prominent bands: a blue emission around 480 nm (⁴F₉/₂ → ⁶H₁₅/₂) and a yellow emission around 575 nm (⁴F₉/₂ → ⁶H₁₃/₂). nih.govdoi.org The relative intensity of these bands can be sensitive to the local symmetry of the Dy³⁺ ion. rsc.org The combination of these emissions can result in white light generation, making Dy³⁺-doped materials promising for applications in white LEDs. nih.govbohrium.com

Luminescence lifetime measurements and quantum yield determinations provide further insights into the excited-state dynamics. acs.orgnih.gov For instance, the luminescence quantum yield of dysprosium(III) triflate is significantly reduced in protonated solvents due to quenching by C-H and O-H oscillators. acs.orgnih.gov

High-resolution luminescence spectroscopy at low temperatures can provide detailed information about the crystal field splitting of the electronic energy levels. rsc.org This technique, combined with theoretical calculations, can be used to accurately determine the energy barrier for magnetic reversal in single-molecule magnets. rsc.org

Table 5: Key Luminescence Transitions and Properties of Dysprosium(III) Systems

| Transition | Wavelength/Energy | System | Significance |

| ⁴F₉/₂ → ⁶H₁₅/₂ | ~480 nm | Dy³⁺-doped phosphors | Characteristic blue emission. nih.govdoi.org |

| ⁴F₉/₂ → ⁶H₁₃/₂ | ~575 nm | Dy³⁺-doped phosphors | Characteristic yellow emission. nih.govdoi.org |

| ⁴F₉/₂ → ⁶H₁₁/₂ | ~662 nm | Dy³⁺-doped phosphors | Weaker red emission. doi.org |

| Emitting State | ⁴F₉/₂ | Dy(III) triflate in solution | Primary luminescent state. acs.orgnih.gov |

Theoretical and Computational Chemistry Studies on Dysprosium Iii Trifluoromethanesulfonate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of lanthanide complexes, including Dysprosium(III) trifluoromethanesulfonate (B1224126). scispace.comekb.egnih.gov DFT calculations offer a balance between computational cost and accuracy, making it feasible to study these complex systems. ekb.eg

Theoretical studies on lanthanide triflate complexes, Ln(OTf)₃, show that the triflate (OTf) ligands typically coordinate to the central lanthanide ion in a bidentate fashion. researchgate.netpleiades.online This results in a coordination number of six around the dysprosium ion. The geometry of such complexes is often a trigonal prism. researchgate.netpleiades.online The intramolecular arrangement of the triflate ligands can lead to the existence of different conformers. For instance, in the closely related Ytterbium(III) trifluoromethanesulfonate, pseudo-eclipsed and staggered conformations have been identified as stable and potentially isolable. researchgate.netpleiades.online

Table 1: Theoretical Conformations of Lanthanide(III) Trifluoromethanesulfonate Complexes

| Conformation | Description | Stability |

| Pseudo-eclipsed | A stable arrangement of the triflate ligands around the central metal ion. | Can be isolated in some lanthanide triflates. pleiades.online |

| Staggered | Another stable arrangement of the triflate ligands. | Can be isolated in some lanthanide triflates. pleiades.online |

This table is generated based on findings from studies on similar lanthanide triflate complexes.

Molecular Dynamics Simulations of Solution-Phase Behavior and Catalytic Processes

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For Dysprosium(III) trifluoromethanesulfonate, MD simulations can provide a detailed picture of its behavior in solution, which is crucial for understanding its role in catalytic processes.

While specific MD studies on this compound are not widely available, research on other dysprosium salts in solution, such as Dysprosium(III) chloride, offers valuable insights. nih.gov These simulations can model the solvation shell of the Dy³⁺ ion, revealing the number of solvent molecules in the first and second coordination spheres and their residence times. This information is critical for understanding ligand exchange mechanisms, which are often at the heart of catalytic cycles.

MD simulations can be coupled with experimental data, such as from extended X-ray absorption fine structure (EXAFS), to refine the structural parameters of the solvated dysprosium ion and its complexes in solution. nih.gov By simulating the system at different concentrations, one can also study the formation of ion pairs and larger aggregates, which can significantly influence the reactivity and catalytic activity of the dysprosium salt. nih.gov

Table 2: Parameters Investigated by Molecular Dynamics Simulations for Dysprosium(III) Salt Solutions

| Parameter | Significance |

| Solvation Shell Structure | Determines the coordination environment of the Dy³⁺ ion in solution. nih.gov |

| Ligand Exchange Dynamics | Provides insights into the mechanism and rate of catalytic reactions. |

| Ion Pairing | Affects the effective concentration and reactivity of the catalyst. nih.gov |

| Transport Properties | Diffusion coefficients and conductivity can be calculated to understand mass transfer in solution. |

This table outlines the typical parameters that can be studied using MD simulations for dysprosium salt solutions, based on available literature for similar systems.

Ab Initio and Post-Hartree-Fock Methods for this compound Complexes

Ab initio and post-Hartree-Fock methods represent a class of high-accuracy computational techniques that solve the electronic Schrödinger equation with fewer approximations than DFT. wikipedia.orggithub.io These methods, while computationally more demanding, can provide benchmark results for the electronic structure and properties of this compound complexes.

Methods like Møller-Plesset perturbation theory (MP2, MP3, etc.), Configuration Interaction (CI), and Coupled Cluster (CC) theory systematically improve upon the Hartree-Fock approximation by including electron correlation effects more explicitly. wikipedia.org For lanthanide complexes, which often have complex electronic structures with multiple low-lying electronic states, multi-configurational self-consistent field (MCSCF) methods, followed by multi-reference perturbation theory or configuration interaction, can be particularly important. wikipedia.orgrsc.org

Studies on dysprosium complexes using Complete Active Space Self-Consistent Field (CASSCF) methods, a type of MCSCF, have been successful in qualitatively explaining their magnetic properties. rsc.org Such calculations can elucidate the nature of the ground and excited electronic states, which is fundamental to understanding the magnetic and spectroscopic properties of this compound. Theoretical studies on the dysprosium atom itself using the configuration interaction method have been used to calculate transition amplitudes and other important properties. arxiv.orgaps.org

Table 3: Overview of Ab Initio and Post-Hartree-Fock Methods

| Method | Abbreviation | Key Feature |

| Hartree-Fock | HF | Provides a starting point by treating electron-electron repulsion in an average way. wikipedia.org |

| Møller-Plesset Perturbation Theory | MPn | Adds electron correlation through perturbation theory. wikipedia.org |

| Configuration Interaction | CI | Includes excited electronic configurations to improve the wavefunction. wikipedia.org |

| Coupled Cluster | CC | An accurate and size-consistent method for including electron correlation. wikipedia.org |

| Complete Active Space Self-Consistent Field | CASSCF | A multi-configurational method suitable for systems with complex electronic structures. rsc.org |

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning Applications

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. nih.gov Machine learning (ML) techniques are increasingly being integrated with QSAR to develop more predictive and robust models. nih.gov

For this compound, QSAR and ML could be powerful tools for predicting its catalytic activity in a wide range of organic reactions. By building a dataset of reactions catalyzed by various lanthanide triflates, including the dysprosium salt, one could develop a QSAR model that correlates structural features of the catalyst, substrates, and solvents with the reaction outcome (e.g., yield, enantioselectivity).

The descriptors used in such a model could be derived from DFT calculations (e.g., atomic charges, orbital energies) or be based on the molecule's topology. Machine learning algorithms, such as random forests, support vector machines, or neural networks, could then be trained on this dataset to identify complex patterns and make predictions for new, untested reactions. nih.gov This approach could significantly accelerate the discovery of new applications for this compound in catalysis by allowing for the virtual screening of potential substrates and reaction conditions. While specific QSAR or ML studies on this particular compound are not yet prevalent, the methodology holds significant promise for future research.

Table 4: Potential Applications of QSAR and Machine Learning for this compound

| Application Area | Objective | Potential Impact |

| Catalysis | Predict catalytic activity and selectivity for new reactions. | Accelerate the discovery of new synthetic methodologies. |

| Materials Science | Predict properties of materials doped with the compound. | Guide the design of new functional materials. |

| Reaction Optimization | Identify optimal reaction conditions (temperature, solvent, etc.). | Improve the efficiency and sustainability of chemical processes. |

Challenges, Opportunities, and Future Directions in Dysprosium Iii Trifluoromethanesulfonate Research

Enhancing Catalytic Efficiency and Selectivity under Mild Conditions

A primary objective in contemporary catalysis research is the development of highly efficient and selective processes that operate under mild reaction conditions, thereby reducing energy consumption and minimizing waste. Dysprosium(III) trifluoromethanesulfonate (B1224126) has shown promise in this regard, but there remains ample room for improvement.

One notable application of dysprosium(III) trifluoromethanesulfonate is in the aza-Piancatelli rearrangement. researchgate.net In a study focused on the synthesis of trans-4-amino-5-substituted-cyclopent-2-enones, Dy(OTf)₃ was used as a catalyst. researchgate.net The reaction was successfully carried out under relatively mild conditions in acetonitrile (B52724) at 80 °C. researchgate.net Significantly, Dy(OTf)₃ was preferred over the more expensive Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃), which provided similar results. researchgate.net The reaction demonstrated high selectivity, with no isomerization products being formed, a result attributed to the mild reaction conditions. researchgate.net

Rare-earth triflates, a category that includes this compound, are recognized as effective Lewis acid catalysts for a variety of challenging organic transformations. mdpi.com The challenge lies in further lowering the required reaction temperatures and catalyst loadings while maintaining or even enhancing the observed high yields and selectivities. Opportunities exist in the fine-tuning of reaction parameters and the potential use of co-catalysts or additives to boost the performance of Dy(OTf)₃.

Table 1: Catalytic Performance of this compound in Aza-Piancatelli Rearrangement

| Catalyst | Temperature (°C) | Solvent | Key Feature | Reference |

| Dy(OTf)₃ | 80 | Acetonitrile | Preferred over Sc(OTf)₃ due to lower cost with similar results. | researchgate.net |

| Dy(OTf)₃ | 80 | Acetonitrile | High selectivity; no isomerization products observed. | researchgate.net |

Development of Recyclable and Heterogenized this compound Catalysts

The development of sustainable chemical processes is a major driving force in modern chemistry. A key aspect of this is the ability to recover and reuse catalysts, which can significantly reduce costs and environmental impact. While this compound is a powerful homogeneous catalyst, its recovery from the reaction mixture can be challenging.

Research into recyclable lanthanide triflate catalysts provides a roadmap for future work with the dysprosium variant. One promising strategy involves the use of ionic liquids. nih.gov For instance, recyclable lanthanide triflate ionic liquids have been shown to be effective in mediating intramolecular hydroalkoxylation reactions. nih.gov This approach could potentially be adapted for Dy(OTf)₃, allowing for its efficient recycling.

Another avenue is the heterogenization of the catalyst by immobilizing it on a solid support. This would facilitate easy separation of the catalyst from the reaction products through simple filtration. Potential supports could include polymers, silica, or magnetic nanoparticles. The challenge in developing such systems is to ensure that the catalytic activity and selectivity of the heterogenized catalyst remain high and that the catalyst does not leach from the support during the reaction.

Exploration of Novel Reaction Domains and Unconventional Activation Modes

This compound has already been employed as a catalyst in a diverse array of chemical reactions. scientificlabs.iesigmaaldrich.com These include:

Aldol (B89426) reaction of silyl (B83357) enol ethers with aldehydes scientificlabs.iechemicalbook.com

Electrophilic substitution reactions of indoles with imines scientificlabs.iechemicalbook.com

Aza-Piancatelli rearrangement researchgate.netsigmaaldrich.com

Friedel-Crafts alkylation sigmaaldrich.com

Ring-opening polymerization reactions sigmaaldrich.com

Microwave-assisted Kabachnik-Fields condensation sigmaaldrich.com

Cycloaddition reactions sigmaaldrich.com

Fries rearrangement sigmaaldrich.com

The opportunity for future research lies in exploring new frontiers for this versatile catalyst. This includes its application in multi-component reactions, asymmetric synthesis, and the synthesis of complex natural products and pharmaceuticals. Combining different heterocycles within a single molecule can lead to novel and useful properties, and polyazo heterocyclic compounds are significant in organic chemistry. mdpi.com

Furthermore, the use of unconventional activation modes, such as microwave irradiation, can lead to significantly reduced reaction times and improved yields. mdpi.com The successful application of microwave assistance in the Kabachnik-Fields condensation suggests that this approach could be beneficial for other Dy(OTf)₃-catalyzed reactions. sigmaaldrich.com Exploring other non-conventional energy sources like sonication or mechanochemistry could also unlock new catalytic behaviors and efficiencies.

Table 2: Selected Reactions Catalyzed by this compound

| Reaction Type | Substrates | Key Advantage | Reference |

| Aza-Piancatelli Rearrangement | 2-furylcarbinols and anilines | Synthesis of biologically relevant structures | researchgate.net |

| Aldol Reaction | Silyl enol ethers and aldehydes | C-C bond formation | scientificlabs.iechemicalbook.com |

| Electrophilic Substitution | Indoles and imines | Synthesis of substituted indoles | scientificlabs.iechemicalbook.com |

| Microwave-assisted Condensation | Not specified | Green chemistry approach | sigmaaldrich.com |

Prospects for Industrial Implementation and Translational Research

The ultimate goal of much chemical research is its application in industrial processes and the development of products that benefit society. Dysprosium compounds, in general, are recognized as effective catalysts in the petroleum refining industry. samaterials.com This suggests a potential for Dy(OTf)₃ to be explored for larger-scale chemical production.

The utility of this compound in synthesizing biologically active compounds, such as the precursors to 4-aminocyclopentenones, highlights its potential in translational research, particularly in the pharmaceutical industry. researchgate.net These cyclopentenone structures are valuable for the synthesis of various biologically active molecules. researchgate.net

For industrial implementation to be realized, several hurdles must be overcome. These include the cost and availability of the catalyst, the development of robust and scalable reaction protocols, and the implementation of efficient catalyst recycling systems as discussed previously. The push for greener and more sustainable manufacturing practices aligns well with the development of highly efficient catalysts like Dy(OTf)₃ that can operate under mild conditions. aemree.com Future research should focus on demonstrating the economic viability and environmental benefits of using this catalyst in pilot-scale and eventually, industrial-scale productions.

Q & A

Q. What are the primary applications of dysprosium(III) trifluoromethanesulfonate in organic synthesis?

this compound (Dy(OTf)₃) is widely used as a Lewis acid catalyst due to its strong electrophilicity and moisture tolerance. It facilitates reactions such as:

- Ring-opening/cycloaddition reactions : Dy(OTf)₃ promotes asymmetric synthesis of heterocycles via activation of carbonyl groups (e.g., cyclobutene ketones) .

- Friedel-Crafts alkylation : It catalyzes electrophilic substitutions in aromatic systems, particularly in dichloroethane or xylene solvents .

- Co-catalyst systems : Dy(OTf)₃ is paired with chiral ligands (e.g., SadPhos or Xiao-Phos) to enhance enantioselectivity in asymmetric transformations . Methodological Tip : Use anhydrous solvents (e.g., SuperDry p-xylene) and inert atmospheres to prevent hydrolysis. Monitor reaction progress via TLC or NMR .

Q. How should this compound be handled and stored to ensure stability?

- Handling : Wear nitrile gloves and safety goggles. Avoid dust formation to prevent inhalation (H335) or skin/eye irritation (H315, H319) .

- Storage : Keep in a sealed container under inert gas (argon or nitrogen) at room temperature. Desiccate using molecular sieves to minimize moisture absorption .

- Emergency Measures : For skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes .

Advanced Research Questions

Q. How can the coordination geometry of this compound influence its catalytic activity?

Dy(OTf)₃ adopts a distorted octahedral geometry in coordination complexes, as shown in X-ray crystallography studies of [Dy(bis(diphenylphosphino)methane dioxide)₄][CF₃SO₃]₃·2DMF. The triflate anions act as weakly coordinating counterions, allowing substrate accessibility to the Dy³⁺ center. This geometry enhances Lewis acidity and stabilizes transition states in asymmetric reactions . Experimental Design :

Q. What analytical methods resolve contradictions in reported reaction yields for Dy(OTf)₃-catalyzed processes?

Discrepancies often arise from:

- Solvent purity : Trace water in solvents (e.g., THF) deactivates Dy(OTf)₃. Use Karl Fischer titration to verify solvent dryness .

- Substrate electronic effects : Electron-deficient substrates react faster but may lead to side reactions (e.g., overalkylation). Optimize using Hammett plots or DFT calculations .

- Catalyst loading : Lower loadings (1–5 mol%) reduce side reactions but require longer reaction times. Monitor via in-situ IR or GC-MS .

Q. How does this compound compare to other lanthanide triflates in mechanistic studies?

Dy(OTf)₃ exhibits intermediate Lewis acidity among lanthanides (e.g., stronger than La³⁺ but weaker than Yb³⁺). Key distinctions:

- Reaction rate : Yb(OTf)₃ accelerates reactions faster but with lower enantioselectivity in asymmetric catalysis .

- Thermal stability : Dy(OTf)₃ decomposes at 300°C, making it suitable for high-temperature reactions compared to Sc(OTf)₃ . Methodological Insight : Use isothermal titration calorimetry (ITC) to quantify binding constants with substrates .

Key Research Challenges

- Contradiction in solvent effects : While dichloroethane enhances reactivity, it may compete with substrates for coordination sites. Use mixed solvents (e.g., DCE/MeCN) to balance polarity and coordination .

- Hydration state variability : Commercial Dy(OTf)₃ often contains trace water, altering catalytic performance. Pre-dry at 100°C under vacuum before use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。